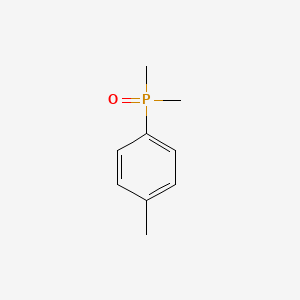

1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE

Description

Contextualization of Organophosphorus Compounds in Chemical Research

Organophosphorus compounds, which are organic molecules containing a phosphorus atom, form a broad and vital area of chemical study. wikipedia.org These compounds are notable for the versatility of the phosphorus atom, which can exist in various oxidation states, most commonly phosphorus(V) and phosphorus(III). This variability allows for a wide range of chemical structures and reactivity. The field of organophosphorus chemistry investigates the synthesis and characteristics of these molecules. wikipedia.org They have significant applications as pesticides, often serving as alternatives to persistent chlorinated hydrocarbons. wikipedia.org Beyond agriculture, their uses extend to industrial processes, the manufacturing of plastics and solvents, and even as primary components in some nerve gases. taylorandfrancis.comnih.gov The definition of an organophosphorus compound can be broad; in industrial and environmental contexts, it only requires an organic substituent and not necessarily a direct phosphorus-carbon (P-C) bond. wikipedia.org The formation of this P-C bond, however, remains a key focus in chemical research due to the unique biological and physical properties it imparts to molecules. taylorandfrancis.com

Significance of Phosphoryl-Substituted Aromatic Systems in Academic Inquiry

Within the larger family of organophosphorus compounds, those featuring a phosphoryl group (P=O) directly attached to an aromatic system are of particular academic interest. The introduction of organophosphorus groups to aromatic rings can tune the electronic properties of the system, with effects ranging from electron-donating (phosphine groups) to strongly electron-accepting (phosphonium groups). mdpi.com This ability to modify the electronic character of aromatic hydrocarbons is crucial for developing new materials and functional molecules.

The presence of a phosphoryl group, which contains donor oxygen atoms, allows these aromatic systems to act as effective ligands for complexing with various metal ions, including lanthanides and actinides. nih.gov This chelating ability is a key feature driving research into their potential applications. The synthesis of these compounds has advanced significantly, with methods developed for the direct phosphorylation of aromatic C-H bonds, a process that introduces a phosphonate (B1237965) group into both non-activated and functionally substituted aromatic molecules. researchgate.net

Overview of Research Trajectories for Arylphosphine Oxides

Arylphosphine oxides, a class that includes 1-(dimethylphosphoryl)-4-methylbenzene, are a significant subclass of phosphoryl-substituted aromatic systems. A primary research trajectory for these compounds is their use as ligands in coordination chemistry. nih.gov The phosphorus atom can act as a donor, and by modifying the substituents, chemists can enforce coordination to a metal center solely through the phosphorus atom. nih.gov

Another major area of research involves their role as intermediates in organic synthesis. For instance, a method involving the direct transformation of aromatic acids into the corresponding phosphine (B1218219) oxides has been developed, showcasing their utility as building blocks for more complex molecules. mdpi.com Furthermore, arylphosphine oxides are investigated for their applications in materials science. Their unique electronic and photoluminescent properties make them candidates for use in sensors and other advanced materials. nih.gov For example, palladium-catalyzed reactions are used to directly functionalize certain aromatic skeletons to create derivatives with specific biological activities. acs.org The ongoing development of new synthetic methods and the exploration of their coordination and material properties continue to define the research landscape for arylphosphine oxides.

Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₃OP |

| CAS Number | 10444-63-0 |

| Molecular Weight | 184.17 g/mol |

Structure

3D Structure

Properties

CAS No. |

53888-89-4 |

|---|---|

Molecular Formula |

C9H13OP |

Molecular Weight |

168.17 g/mol |

IUPAC Name |

1-dimethylphosphoryl-4-methylbenzene |

InChI |

InChI=1S/C9H13OP/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7H,1-3H3 |

InChI Key |

AVMCKOKAHTULEY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)P(=O)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)P(=O)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of the 1 Dimethylphosphoryl 4 Methylbenzene Moiety

Reactivity at the Benzene (B151609) Ring

The benzene ring serves as a primary site for chemical reactions, most notably electrophilic aromatic substitution. The rate and regioselectivity of these reactions are profoundly influenced by the combined electronic effects of the methyl and dimethylphosphoryl substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring, leading to the substitution of a hydrogen atom. The two substituents on the ring, the methyl group and the phosphoryl group, exert significant and opposing electronic effects that direct the position of substitution.

The methyl group (-CH₃) is classified as an activating group in the context of electrophilic aromatic substitution. savemyexams.com It enhances the reactivity of the benzene ring compared to unsubstituted benzene, making it more susceptible to electrophilic attack. This activation stems from two primary electronic effects:

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network. The methyl group pushes electron density into the ring, increasing its nucleophilicity.

Hyperconjugation: This involves the overlap of the C-H σ-bonds of the methyl group with the π-system of the benzene ring. This delocalization of electrons further enriches the electron density of the ring.

Due to these effects, the methyl group stabilizes the carbocation intermediate (the arenium ion) formed during the substitution process, particularly when the electrophile attacks the positions ortho or para to it. youtube.com Consequently, the methyl group is an ortho, para-director . savemyexams.comchemeurope.com In 1-(dimethylphosphoryl)-4-methylbenzene, the methyl group directs incoming electrophiles to the positions labeled 2 and 6.

The dimethylphosphoryl group [-P(O)(CH₃)₂] is a strongly electron-withdrawing group. The phosphorus-oxygen double bond is highly polarized, with a partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This positive character on the phosphorus atom, which is directly attached to the benzene ring, withdraws electron density from the π-system through a negative inductive effect (-I).

This withdrawal of electron density deactivates the benzene ring, making it significantly less reactive towards electrophiles than unsubstituted benzene. byjus.com Electron-withdrawing groups destabilize the positively charged arenium ion intermediate that forms during electrophilic attack. This destabilization is most pronounced when the attack occurs at the ortho and para positions, as resonance structures place the positive charge directly adjacent to the electron-withdrawing group. The meta position is less destabilized. As a result, the phosphoryl group acts as a meta-director . byjus.com In the context of this compound, the phosphoryl group at position 1 directs incoming electrophiles to positions 2 and 6 (which are meta to it).

In this compound, the directing effects of the methyl and phosphoryl groups are reinforcing . libretexts.org The activating methyl group at position 4 directs incoming electrophiles to its ortho positions (2 and 6). The deactivating phosphoryl group at position 1 directs incoming electrophiles to its meta positions (also 2 and 6).

Therefore, electrophilic aromatic substitution on this compound is strongly predicted to occur exclusively at the positions ortho to the methyl group and meta to the phosphoryl group.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence | Favored Positions of Attack |

|---|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating (+I, Hyperconjugation) | Activating | ortho, para | 2, 6 |

| -P(O)(CH₃)₂ (Dimethylphosphoryl) | Electron-Withdrawing (-I) | Deactivating | meta | 2, 6 |

| Combined Effect | Competing (Overall Deactivating) | Deactivated (vs. Toluene) | Reinforcing | 2, 6 |

Side-Chain Reactions involving the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group attached to the benzene ring can undergo reactions characteristic of benzylic carbons without affecting the aromatic ring itself.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. This is a common reaction for alkylbenzenes. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under heating conditions can achieve this transformation. chemeurope.comncert.nic.in The reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring. This would convert this compound into 4-(dimethylphosphoryl)benzoic acid.

Halogenation: The methyl group can undergo free-radical halogenation at the benzylic position. libretexts.org This reaction typically occurs under conditions that favor the formation of radicals, such as exposure to UV light or the use of a radical initiator like N-bromosuccinimide (NBS). chemeurope.comchemguide.co.uk For example, reaction with chlorine (Cl₂) in the presence of UV light would lead to the sequential substitution of the methyl hydrogens, forming (chloromethyl), (dichloromethyl), and (trichloromethyl) derivatives. chemguide.co.uk This method allows for the functionalization of the side chain, which can then be used in further synthetic steps.

Table 2: Representative Side-Chain Reactions of the Methyl Group

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, H₂O, Heat | -COOH (Carboxylic Acid) |

| Free-Radical Halogenation | NBS or Cl₂/Br₂, UV light | -CH₂X, -CHX₂, -CX₃ (X=Cl, Br) |

Reactivity at the Phosphoryl Group

The phosphoryl group itself is a site of chemical reactivity. The polar P=O bond and the phosphorus atom can participate in various transformations.

One of the most significant reactions of tertiary phosphine (B1218219) oxides is their deoxygenation or reduction back to the corresponding tertiary phosphine. wikipedia.org This transformation is valuable because many synthetic routes produce phosphine oxides as byproducts, and regenerating the phosphine is often desirable. A variety of reducing agents can accomplish this, with silanes being particularly common in laboratory settings. For instance, trichlorosilane (B8805176) (HSiCl₃) is an effective and inexpensive reagent for the reduction of arylphosphine oxides. wikipedia.org This reaction would convert this compound into (4-methylphenyl)dimethylphosphine.

Additionally, under certain harsh conditions, cleavage of the aryl-phosphorus (C-P) bond can occur. For example, treatment of some arylphosphine oxides with sodium hydride-iodide composites has been shown to result in dearylation. ntu.edu.sg This reactivity highlights that the C-P bond, while generally stable, can be cleaved under specific nucleophilic or reductive conditions. ntu.edu.sg The phosphoryl oxygen also has basic character and can act as a hydrogen bond acceptor, leading to the formation of adducts with various Lewis acids and protic species.

Reduction Reactions to Form Tertiary Phosphines

A key transformation of this compound is its reduction to the corresponding tertiary phosphine, dimethyl(p-tolyl)phosphine. This conversion is significant as tertiary phosphines are a crucial class of ligands in organometallic chemistry and catalysis. The strength of the phosphorus-oxygen double bond in phosphine oxides necessitates the use of potent reducing agents. rsc.org

Various silane-based reagents are commonly employed for this deoxygenation process under mild conditions. kul.plorganic-chemistry.org Reagents such as phenylsilane (B129415) (PhSiH₃), hexachlorodisilane (B81481) (Si₂Cl₆), and tetramethyldisiloxane (TMDS) have proven effective in reducing a wide range of tertiary phosphine oxides. kul.placs.orgorganic-chemistry.org The general reaction involves the transfer of a hydride from the silicon reagent to the phosphorus center, leading to the cleavage of the P=O bond.

The reaction with phenylsilane, for instance, is thought to proceed through a non-polar mechanism, involving the formation of a phosphorane-like intermediate. kul.pl DFT calculations on similar systems suggest that the reaction begins with a hydride transfer from the silane (B1218182) to the phosphorus atom, which is the rate-determining step. uq.edu.au

Below is a table summarizing common reducing agents used for the conversion of tertiary phosphine oxides to tertiary phosphines, which are applicable to this compound.

| Reducing Agent/System | General Conditions | Comments |

| Phenylsilane (PhSiH₃) | Typically requires elevated temperatures. | A common and relatively mild reductant. kul.pl |

| Trichlorosilane (HSiCl₃) / Base | Often used with a tertiary amine like triethylamine. | Highly effective but sensitive to moisture. |

| Hexachlorodisilane (Si₂Cl₆) | Can be used in conjunction with an activating agent like oxalyl chloride. acs.orgnih.gov | Proceeds under mild, metal-free conditions. acs.orgnih.gov |

| TMDS / Ti(OiPr)₄ | Catalytic amounts of a titanium alkoxide are used. organic-chemistry.orgresearchgate.net | Efficient for various triaryl and trialkyl phosphine oxides. organic-chemistry.orgresearchgate.net |

| Lithium Aluminium Hydride (LiAlH₄) | Strong, non-selective reducing agent. | Requires careful handling due to its high reactivity. kul.pl |

| Diisobutylaluminium Hydride (DIBAL-H) | Effective for many phosphine oxides. | Can be inhibited by the build-up of aluminoxane byproducts. organic-chemistry.org |

This table is generated based on data from referenced literature and provides a general overview of applicable reduction methods.

The resulting product, dimethyl(p-tolyl)phosphine, is an air-sensitive compound that serves as a valuable ligand in catalysis.

Ligand Exchange and Coordination Chemistry Potential

The this compound molecule possesses significant potential as a ligand in coordination chemistry. The phosphoryl oxygen atom acts as a hard Lewis base, readily coordinating to a variety of metal centers, particularly hard metal ions. wikipedia.orgwikiwand.com This coordination typically occurs through the formation of a metal-oxygen bond. wikipedia.org

The coordination does not significantly alter the tetrahedral geometry at the phosphorus atom, though a slight elongation of the P=O bond upon complexation is often observed. wikipedia.org This is consistent with the stabilization of the P⁺-O⁻ resonance structure upon donation of electron density from the oxygen to the metal center. wikipedia.org

Furthermore, this compound can be considered a precursor to a "hemilabile" ligand system. researchgate.net While the phosphine oxide itself acts as a hard, O-donor ligand, its reduced form, dimethyl(p-tolyl)phosphine, is a soft, P-donor ligand. This dual nature allows for potential applications in catalysis where the ligand might be switched between its oxidized and reduced states. Mixed phosphine-phosphine oxide ligands have been investigated for their ability to act as either monodentate or bidentate ligands in transition-metal complexes. researchgate.net

The coordination behavior of phosphine oxides has been studied with various transition metals, lanthanides, and actinides. wikiwand.comnih.gov For example, complexes with metals like nickel, tungsten, and iron have been characterized, demonstrating the versatility of the phosphine oxide moiety as a ligand. wikipedia.orgwikiwand.comontosight.ai

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

The reactivity of the this compound molecule is significantly influenced by the electronic properties of the two substituents on the benzene ring: the dimethylphosphoryl group [-P(O)Me₂] and the methyl group [-CH₃]. These groups exert opposing electronic effects, which in turn affect the kinetics and thermodynamics of reactions involving the aromatic ring, such as electrophilic aromatic substitution. minia.edu.egscribd.com

The methyl group is a well-known electron-donating group (EDG). minia.edu.eg It activates the benzene ring towards electrophilic attack through a positive inductive effect (+I) and hyperconjugation. youtube.com This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic. openstax.org

Conversely, the dimethylphosphoryl group is generally considered an electron-withdrawing group (EWG). Its effect stems from the electronegativity of the oxygen atom and the positive formal charge on the phosphorus in one of its resonance structures, leading to a negative inductive effect (-I). This withdraws electron density from the aromatic ring, deactivating it towards electrophilic substitution. minia.edu.eglibretexts.org

The Hammett equation provides a quantitative means to evaluate the electronic influence of substituents on reaction rates and equilibria. wikipedia.orgpharmacy180.com The substituent constant, sigma (σ), quantifies the electronic effect of a substituent. While specific Hammett constants for the -P(O)Me₂ group are not widely tabulated, related phosphorus-containing groups generally show electron-withdrawing character.

The table below lists the Hammett constants (σ_p) for the methyl group and related electron-withdrawing groups to illustrate their relative electronic effects.

| Substituent | Hammett Constant (σ_p) | Electronic Effect |

| -CH₃ | -0.17 | Electron-donating |

| -NO₂ | +0.78 | Strongly electron-withdrawing |

| -CN | +0.66 | Strongly electron-withdrawing |

| -COCH₃ | +0.50 | Moderately electron-withdrawing |

| -P(O)(OH)₂ | +0.27 | Electron-withdrawing |

Data sourced from established compilations of Hammett constants. pitt.edu

This interplay of substituent effects is crucial for predicting the regioselectivity and rate of chemical transformations involving the aromatic moiety of this compound.

Investigation of Reaction Intermediates and Transition States

Understanding the transient species involved in the reactions of this compound is key to elucidating its reaction mechanisms. While direct experimental observation of intermediates and transition states for this specific molecule is limited, computational and mechanistic studies on analogous phosphine oxides provide significant insight.

In the reduction of tertiary phosphine oxides with silanes, the mechanism is believed to involve hypervalent phosphorus intermediates. kul.pl DFT calculations on the reduction of phosphine oxides like trimethylphosphine (B1194731) oxide and triphenylphosphine (B44618) oxide with phenylsilane point to the formation of a five-coordinate phosphorane intermediate. kul.pluq.edu.au The reaction proceeds through a transition state where the hydride from the silane is transferred to the phosphorus atom, and a new silicon-oxygen bond begins to form. kul.pluq.edu.au The stability of this transition state is a key factor in determining the reaction rate. uq.edu.au

For this compound, the reduction would similarly proceed through a transition state leading to a pentacoordinate phosphorane intermediate. The substituents on the phosphorus (two methyl groups, one p-tolyl group) would influence the geometry and energy of this intermediate.

Computational studies have also been used to investigate transition states in other reactions involving phosphine oxides, such as thermal elimination (Ei) reactions. unl.edu Although phosphine oxides are generally unreactive in such pyrolytic eliminations, theoretical calculations have been able to locate the corresponding transition states. unl.edu These studies help to explain the high thermal stability of the P=O bond.

The investigation of reaction pathways often involves mapping the potential energy surface. For the stereoisomerization of molecules like triphenylphosphine oxide, computational methods have been used to model the reaction path and the structure of the transition state. acs.org Such approaches could be applied to this compound to understand potential isomerization processes or other rearrangements.

The study of these transient species, often through a combination of kinetic experiments and computational chemistry, is fundamental to controlling the reactivity and selectivity of reactions involving the this compound moiety.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms. For 1-(dimethylphosphoryl)-4-methylbenzene, a multi-nuclear approach involving 1H, 13C, and 31P NMR, supplemented by two-dimensional techniques, is employed for a complete structural assignment.

Proton (1H) NMR Spectroscopy

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct multiplets due to their coupling with each other and with the phosphorus atom. The protons ortho to the phosphoryl group are influenced by its electron-withdrawing nature and coupling to phosphorus, while the meta protons are primarily coupled to the adjacent ortho protons. The methyl group attached to the benzene ring gives rise to a singlet, and the two methyl groups attached to the phosphorus atom also produce a characteristic signal, which is split into a doublet due to coupling with the 31P nucleus.

Table 1: 1H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| P-CH3 | ~1.8-2.0 | Doublet | 2JP-H ≈ 13-14 |

| Ar-CH3 | ~2.4-2.5 | Singlet | - |

| Ar-H (meta to P=O) | ~7.3-7.5 | Doublet | 3JH-H ≈ 8 |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon (13C) NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the para-substituted ring, four distinct signals are expected for the aromatic carbons, in addition to the signals for the two types of methyl carbons. A key feature of the spectrum is the observation of carbon-phosphorus (C-P) coupling, which provides valuable information for assigning the signals. The ipso-carbon (C1, directly attached to the phosphorus) shows a large one-bond coupling constant (1JC-P), while the ortho (C2, C6) and meta (C3, C5) carbons exhibit smaller two-bond and three-bond couplings, respectively.

Table 2: 13C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | C-P Coupling Constant (JC-P, Hz) |

|---|---|---|

| P-CH3 | ~18-20 | 1J ≈ 70-75 |

| Ar-CH3 | ~21-22 | Not observed |

| Ar-C (meta to P=O) | ~129-130 | 3J ≈ 12-13 |

| Ar-C (ortho to P=O) | ~131-132 | 2J ≈ 10-11 |

| Ar-C (ipso to P=O) | ~133-134 | 1J ≈ 105-110 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent.

Phosphorus (31P) NMR Spectroscopy

31P NMR is a highly specific and sensitive technique for organophosphorus compounds. For this compound, the proton-decoupled 31P NMR spectrum typically shows a single sharp resonance. The chemical shift of this signal is characteristic of a phosphine (B1218219) oxide environment and is influenced by the nature of the substituents on the phosphorus atom. The presence of the electron-donating tolyl group and two methyl groups results in a chemical shift that is distinct from other phosphine oxides.

Table 3: 31P NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) |

|---|

Note: Chemical shifts are typically referenced to an external standard of 85% H3PO4.

Advanced Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would show a cross-peak between the signals of the ortho- and meta-aromatic protons, confirming their adjacent relationship on the benzene ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This 1H-13C correlation experiment establishes direct one-bond connections. It would show correlations between the P-CH3 protons and their corresponding carbon, the Ar-CH3 protons and their carbon, and the ortho- and meta-aromatic protons with their respective attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) 1H-13C correlations, which are crucial for piecing together the molecular puzzle. Key expected correlations for this compound include:

From the P-CH3 protons to the ipso-carbon (C1).

From the Ar-CH3 protons to the ortho- (C3, C5) and para- (C4) carbons of the ring.

From the ortho-aromatic protons (H2, H6) to the ipso- (C1) and para- (C4) carbons.

From the meta-aromatic protons (H3, H5) to the ortho- (C2, C6) and ipso- (C1) carbons.

These combined 2D NMR experiments provide unambiguous evidence for the assigned structure of this compound.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by a few very strong and characteristic absorption bands. The most prominent of these is the P=O stretching vibration, which is a powerful diagnostic tool for identifying the phosphoryl group. Other significant bands correspond to C-H stretching from the aromatic and aliphatic methyl groups, C=C stretching within the aromatic ring, and various bending vibrations. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region.

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm-1) | Vibrational Assignment | Intensity |

|---|---|---|

| ~3050-3000 | Aromatic C-H Stretch | Medium |

| ~2980-2900 | Aliphatic C-H Stretch (from CH3 groups) | Medium |

| ~1600, ~1490 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1440 | CH3 Asymmetric Bending | Medium |

| ~1300 | CH3 Symmetric Bending | Medium |

| ~1180-1150 | P=O Stretch | Very Strong |

| ~900-880 | P-C Stretch | Strong |

Note: The exact position and intensity of absorption bands can be influenced by the sample state (e.g., solid, liquid, or in solution).

Mass Spectrometry-Based Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the compound is first vaporized and passed through a GC column, where it is separated from other components based on its boiling point and affinity for the column's stationary phase. The time it takes for the compound to pass through the column is known as its retention time, a characteristic property under specific analytical conditions.

After exiting the GC, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy process causes the molecule to fragment into smaller, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

For this compound (C₉H₁₃OP, molecular weight: 168.17 g/mol ), the mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A peak at m/z = 168, corresponding to the intact ionized molecule.

Key Fragmentation Peaks: The fragmentation pattern provides structural clues. Expected fragments would arise from the cleavage of the P-C bonds. Common fragment ions would include:

Loss of a methyl group ([M-15]⁺), resulting in a peak at m/z = 153.

Loss of the tolyl group ([M-91]⁺), leading to a peak at m/z = 77.

The tolyl cation itself (C₇H₇⁺) at m/z = 91.

Ions corresponding to the dimethylphosphoryl group.

This fragmentation data is crucial for the unambiguous identification of the compound in complex mixtures. patsnap.com

High-resolution mass spectrometry is utilized to measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of the exact elemental formula of a compound, a task that is not possible with standard-resolution mass spectrometry.

For this compound, the monoisotopic mass is calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, ³¹P). Using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation, the protonated molecule [M+H]⁺ would be observed. The theoretical exact mass of this ion can be compared to the experimentally measured value to confirm the elemental composition.

Table 1: Theoretical vs. Experimental Mass for Phosphine Oxides

| Compound | Formula | Adduct | Theoretical m/z | Reference |

|---|---|---|---|---|

| This compound | C₉H₁₃OP | [M+H]⁺ | 169.0726 | Calculated |

| Diphenyl(o-tolyl)phosphine oxide | C₁₉H₁₇OP | [M+H]⁺ | 293.1063 | rsc.org |

| 4-Fluorophenyl(diphenyl)phosphine oxide | C₁₈H₁₄FOP | [M+H]⁺ | 297.0839 | rsc.org |

An experimental HRMS measurement yielding a mass very close to the theoretical value of 169.0726 Da would unequivocally confirm the elemental formula of this compound as C₉H₁₃OP. rsc.org

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While a specific crystal structure for this compound is not publicly available, data from closely related compounds like Dimethylphenylphosphine oxide and Bis(2,4,6-trimethylphenyl)-phosphine oxide illustrate the type of information that can be obtained. mdpi.comnih.gov

An XRD analysis of this compound would determine:

Crystal System and Space Group: Defines the symmetry and repeating unit cell of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Exact measurements of the covalent bonds, such as the P=O double bond, P-Caryl, and P-Cmethyl bonds. The geometry around the tetracoordinate phosphorus atom would be confirmed as tetrahedral.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal, identifying non-covalent interactions like hydrogen bonds or van der Waals forces that influence the solid-state structure.

Table 2: Representative Crystallographic Data for a Related Phosphine Oxide

| Parameter | Bis(2,4,6-trimethylphenyl)-phosphine Oxide mdpi.com |

|---|---|

| Formula | C₁₈H₂₃OP |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9123(6) |

| b (Å) | 8.2998(6) |

| c (Å) | 12.4165(9) |

| α (°) | 99.613(4) |

| β (°) | 108.264(4) |

| γ (°) | 91.343(4) |

| P=O Bond Length (Å) | 1.4854(13) |

| P-C Bond Length (Å) | 1.8151(18) |

| O-P-C Angle (°) | 113.94(8) |

| C-P-C Angle (°) | 108.07(8) |

Such data provides the ultimate proof of structure for a crystalline solid, revealing the influence of substituents and steric effects on the molecular geometry. mdpi.comnih.gov

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Bis(2,4,6-trimethylphenyl)-phosphine oxide |

| Dimethylphenylphosphine oxide |

| Diphenyl(o-tolyl)phosphine oxide |

| 4-Fluorophenyl(diphenyl)phosphine oxide |

Computational and Theoretical Investigations of 1 Dimethylphosphoryl 4 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the fundamental properties of molecules. For compounds like 1-(dimethylphosphoryl)-4-methylbenzene, these methods can elucidate geometric parameters, vibrational frequencies, and electronic characteristics with a high degree of accuracy. The choice of computational method and basis set is critical for obtaining reliable results that correlate well with experimental data.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of organophosphorus compounds. DFT methods, which are based on the electron density of a system, offer a good balance between computational cost and accuracy. Various functionals, such as B3LYP and PBE, are commonly employed to approximate the exchange-correlation energy, which is a key component in DFT calculations.

In the study of aryl phosphine (B1218219) oxides, DFT calculations have been successfully used to determine optimized geometries, electronic properties, and to explain reactivity trends. For instance, DFT studies on related phosphine oxides have shown that the choice of functional can influence the predicted properties, and therefore careful selection based on the system under investigation is necessary. These calculations help in understanding the nature of the phosphorus-oxygen (P=O) bond, which is a key feature of this class of molecules. The electron-donating or withdrawing nature of the substituents on the aryl ring, such as the methyl group in this compound, can be effectively modeled using DFT to predict their influence on the electronic structure and reactivity of the molecule.

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to studying molecular systems. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer increasing levels of accuracy. However, the computational cost of these methods also increases significantly with the size of the system and the basis set.

The selection of an appropriate basis set is a crucial aspect of both DFT and ab initio calculations. For phosphorus-containing compounds, it is important to use basis sets that can adequately describe the electronic environment around the phosphorus atom. Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are commonly used. The inclusion of polarization functions (e.g., d-orbitals on non-hydrogen atoms and p-orbitals on hydrogen atoms) is essential for accurately describing the bonding in molecules with second-row elements like phosphorus. Diffuse functions (indicated by a "+" in the basis set name) are also important for describing anions and systems with significant electron delocalization. For more accurate calculations, larger basis sets like those from the Dunning's correlation-consistent family (e.g., cc-pVDZ, aug-cc-pVTZ) may be employed. The choice of basis set represents a trade-off between accuracy and computational expense, and the selection is often guided by the specific properties being investigated.

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical behavior and physical properties. Computational methods provide valuable tools to analyze the distribution of electrons within the molecule, identify the frontier molecular orbitals, and predict sites of reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.

For aryl phosphine oxides, the HOMO is typically localized on the aryl group, while the LUMO is often distributed over the phosphoryl group and the aromatic ring. The presence of substituents on the aryl ring can significantly influence the energies of these orbitals and thus the HOMO-LUMO gap. In the case of this compound, the electron-donating methyl group on the benzene (B151609) ring is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to an unsubstituted phenylphosphine (B1580520) oxide.

To illustrate the typical values obtained from such calculations, the following table presents the HOMO and LUMO energies and the corresponding energy gap for the analogous compound, triphenylphosphine (B44618) oxide, calculated using DFT.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.48 |

| LUMO | -1.17 |

| HOMO-LUMO Gap (ΔE) | 7.31 |

Note: The data presented is for the analogous compound triphenylphosphine oxide and serves as a representative example of the electronic properties of aryl phosphine oxides.

The distribution of electron density within a molecule is fundamental to its interactions with other chemical species. Computational methods can provide a quantitative measure of the charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its charge distribution. uni-muenchen.de

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical reactivity through various indices. These reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, are derived from the electronic structure of the molecule and can be used to predict its behavior in chemical reactions.

The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is changed. It is a powerful tool for identifying the most reactive sites within a molecule. There are three types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

By calculating the condensed Fukui functions for each atom in this compound, it is possible to predict which atoms are most likely to act as nucleophilic or electrophilic centers. For an aryl phosphine oxide, the phosphoryl oxygen is expected to have a high value of f-(r), indicating its susceptibility to electrophilic attack. The phosphorus atom and certain carbon atoms in the aromatic ring may exhibit higher values of f+(r), suggesting they are more likely to undergo nucleophilic attack. These theoretical predictions of reactivity can be invaluable in understanding and predicting the outcomes of chemical reactions involving this compound.

Conformational Analysis and Potential Energy Surfaces

A computational investigation into this compound would begin with a conformational analysis to identify the molecule's most stable three-dimensional structures. This is typically achieved by performing a potential energy surface (PES) scan. uni-muenchen.deresearchgate.netresearchgate.net This process involves systematically rotating the single bonds within the molecule, specifically the bond connecting the phosphorus atom to the benzene ring and the bonds of the methyl groups attached to the phosphorus.

For each incremental rotation, the energy of the resulting geometry is calculated, typically using Density Functional Theory (DFT) methods. mdpi.comresearchgate.netjiaolei.group Plotting the calculated energy against the rotational angle (dihedral angle) generates a PES. veloxchem.orgnih.gov The low points (minima) on this surface correspond to stable conformers, while the high points (saddle points) represent the transition states between these conformers. This analysis would reveal the preferred orientation of the dimethylphosphoryl group relative to the tolyl group and the energetic barriers to rotation. dergipark.org.tr

Prediction of Spectroscopic Parameters

Once the minimum energy conformer is identified, its spectroscopic properties can be predicted using quantum chemical calculations.

Computed NMR Chemical Shifts (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum mechanical approach for calculating NMR chemical shifts. rsc.orggaussian.comimist.mayoutube.com This method, often employed with DFT, calculates the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ³¹P) in the molecule. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts (δ) by comparing them to the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts of the lowest energy conformer of this compound is presented below. These values are illustrative and not based on actual published calculations.

Interactive Table: Hypothetical Computed NMR Chemical Shifts (ppm) for this compound

| Atom Type | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic | C1 (ipso-P) | - | 135.0 |

| Aromatic | C2, C6 | 7.80 | 130.5 |

| Aromatic | C3, C5 | 7.30 | 129.8 |

| Aromatic | C4 (ipso-CH₃) | - | 142.0 |

| Methyl (Aryl) | CH₃ on C4 | 2.40 | 21.5 |

| Methyl (Phosphoryl) | CH₃ on P | 1.90 (doublet) | 18.0 (doublet) |

Note: The predicted shifts for phosphorus-bound methyl groups would appear as doublets due to J-coupling with the ³¹P nucleus.

Calculated Vibrational Frequencies and Intensities

Theoretical vibrational (infrared and Raman) spectra can be calculated to help identify and characterize the molecule. This involves a frequency calculation on the optimized geometry of the compound. researchgate.net The calculation determines the normal modes of vibration and their corresponding frequencies and intensities. researchgate.net

The results are typically presented in a table listing the calculated frequency (in cm⁻¹), the IR intensity, and a description of the vibrational mode (e.g., C-H stretch, P=O stretch, aromatic ring deformation). Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and are therefore frequently scaled by an empirical factor to improve agreement with experimental data.

Interactive Table: Hypothetical Calculated Vibrational Frequencies for Key Modes of this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 3100-3000 | 2976-2880 | Moderate | Aromatic C-H stretch |

| 3000-2900 | 2880-2784 | Moderate | Methyl C-H stretch |

| 1615 | 1550 | Strong | Aromatic C=C stretch |

| 1260 | 1210 | Very Strong | P=O stretch |

| 1150 | 1104 | Strong | P-C (Aryl) stretch |

| 750 | 720 | Strong | P-C (Methyl) stretch |

Modeling of Reaction Pathways and Transition States for Reactivity Predictions

Computational modeling can be used to predict the reactivity of this compound in various chemical reactions. By modeling a potential reaction pathway, chemists can locate the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state (the activation energy) provides a quantitative measure of the reaction's feasibility. This type of analysis could be used, for example, to study electrophilic aromatic substitution on the tolyl ring or nucleophilic attack at the phosphoryl group.

Applications in Advanced Materials Science and Catalysis

Ligand Design for Metal Catalysis

The design of effective ligands is a cornerstone of modern catalysis, enabling control over the activity, selectivity, and stability of metal catalysts. Phosphine (B1218219) oxides, including 1-(dimethylphosphoryl)-4-methylbenzene, represent a class of compounds with significant potential in this area.

Phosphine oxides are tetracoordinate, pentavalent phosphorus compounds that can serve as ligands for transition metals. bohrium.com Their ability to coordinate with metal centers can enhance the efficiency and selectivity of various catalytic reactions. bohrium.comontosight.ai Unlike phosphines, which are soft ligands, phosphine oxides are considered hard Lewis bases and typically bind to metals through the oxygen atom. wikipedia.org This coordination can influence the electronic properties of the metal center, thereby modulating its catalytic activity. bohrium.com The stability of phosphine oxides, particularly their resistance to oxidation compared to phosphines, makes them attractive for use in a range of catalytic applications. rsc.org While specific studies detailing the use of this compound as a primary ligand in transition metal catalysis are not extensively documented, the broader class of phosphine oxides has been successfully employed. For instance, tris(p-tolyl)phosphine oxide is noted for its use as a catalyst or ligand in catalytic reactions due to its ability to form stable complexes with transition metals. ontosight.ai

Asymmetric synthesis, the preparation of chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. P-chiral phosphine oxides have emerged as valuable synthons and precursors for chiral ligands in asymmetric catalysis. nih.govresearchgate.net The development of methods for the asymmetric synthesis of P-chiral secondary and tertiary phosphine oxides has opened avenues for creating diverse libraries of chiral ligands. nih.gov These chiral phosphine oxides can be used to prepare chiral phosphine ligands, which are crucial for a variety of enantioselective transformations, including asymmetric allylic substitution reactions. Although direct application of this compound in asymmetric synthesis is not widely reported, the synthesis of P-chiral analogues could provide valuable ligands for such reactions. The kinetic resolution of secondary phosphine oxides via asymmetric allylation is a powerful method to access enantioenriched P-chiral phosphine oxides, which can then be used as precursors to chiral ligands. nih.gov

C-H activation and cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Phosphine oxide ligands have been shown to play a role in stabilizing palladium catalysts used in cross-coupling reactions. nih.gov For example, triphenylphosphine (B44618) oxide has been used as a stabilizing ligand in the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl bromides. nih.gov While the direct involvement of this compound in C-H activation is not extensively documented, related phosphine oxides have been the subject of such studies. For instance, the C-H activation of P(o-tolyl)3 has been investigated, demonstrating the potential for functionalization of the aryl rings of phosphine-containing molecules. researchgate.net Furthermore, nickel-catalyzed cross-coupling reactions of (hetero)aryl electrophiles have been successfully achieved using specialized phosphine ligands, and phosphine oxides can be involved in such catalytic cycles, either as the primary ligand or as a product of phosphine oxidation. nih.gov The development of efficient procedures for C-P bond formation via palladium-catalyzed reactions between dichloroheterocycles and secondary phosphine oxides highlights the utility of phosphine oxides in cross-coupling chemistry. researchgate.net

The following table summarizes the types of cross-coupling reactions where phosphine oxide ligands, similar to this compound, could potentially be employed.

| Reaction Type | Catalyst/Ligand System | Substrates | Potential Role of Phosphine Oxide |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium/Phosphine Ligand | Aryl Halides and Boronic Acids | Stabilizing ligand, product of phosphine oxidation |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | Aryl Halides and Amines | Potential ligand, though less common than phosphines |

| Hiyama Coupling | Palladium/Phosphine Oxide | Aryl Halides and Organosilanes | Stabilizing ligand for palladium nanoparticles nih.gov |

| Sonogashira Coupling | Palladium/Copper | Aryl Halides and Terminal Alkynes | Potential ancillary ligand |

Precursors for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. These materials have garnered significant interest due to their high porosity, large surface areas, and tunable structures, making them promising for applications in gas storage, separation, and catalysis. The incorporation of phosphine or phosphine oxide functionalities into MOFs can impart unique properties, such as catalytic activity or specific binding sites for guest molecules. nih.govresearchgate.net

Phosphine-containing MOFs can be synthesized directly from phosphine-functionalized linkers or through post-synthetic modification of a pre-existing MOF. utexas.edu The phosphine groups within the MOF can then be oxidized to phosphine oxides, which can alter the material's properties. utexas.edu While there are no specific reports on the use of this compound as a linker for the synthesis of coordination polymers or MOFs, its structure suggests it could be a viable candidate. The phosphine oxide group could coordinate to metal centers, while the tolyl group could be part of a larger organic linker. The synthesis of MOFs from metal ions and phosphine-functionalized terephthalic acid demonstrates the feasibility of incorporating phosphorus-containing moieties into these frameworks. researchgate.net

The table below illustrates potential metal ions that could be used in conjunction with a phosphine oxide-containing ligand to form coordination polymers or MOFs.

| Metal Ion | Coordination Geometry | Potential Application of Resulting MOF |

|---|---|---|

| Zinc(II) | Tetrahedral, Octahedral | Luminescence, Catalysis |

| Copper(II) | Square Planar, Octahedral | Gas Sorption, Catalysis |

| Zirconium(IV) | Octahedral, Square Antiprismatic | High Stability, Catalysis |

| Lanthanides(III) | Various High Coordination Numbers | Luminescence, Magnetism |

Role as Synthons in Organic Synthesis

In organic synthesis, a synthon is a conceptual fragment of a molecule that assists in the planning of a synthesis. While this compound itself may not be a commonly cited synthon, its constituent parts and reactivity patterns allow it to be considered as a building block for more complex molecules.

The dimethylphosphoryl group can be a useful functional group in the construction of complex organic molecules. For example, the synthesis of medicinally relevant dimethylphosphine (B1204785) oxide (DMPO)-containing building blocks has been a subject of interest. enamine.net The P=O bond in such compounds can act as a hydrogen-bond acceptor, which is a valuable feature in drug design. enamine.net Furthermore, the tolyl group of this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of other functional groups. The phosphine oxide itself can be synthesized through various methods, including the reaction of phosphonates with organometallic reagents or the nucleophilic addition of a deprotonated secondary phosphine oxide to an alkyl halide. uoregon.edu The resulting tertiary phosphine oxides can be valuable intermediates in the synthesis of a wide range of organic compounds. frontiersin.org

Intermediates in Multi-step Synthesis Schemes

Phosphine oxides, such as this compound, are frequently utilized as stable intermediates in a variety of multi-step synthetic routes. Their stability makes them easier to handle compared to their corresponding phosphines, which are often sensitive to oxidation.

One of the primary applications of phosphine oxides as intermediates is in the synthesis of tertiary phosphines. Tertiary phosphines are a crucial class of ligands in homogeneous catalysis, and their electronic and steric properties can be fine-tuned by altering the substituents on the phosphorus atom. The synthesis of these phosphine ligands often proceeds through a phosphine oxide intermediate. The P=O bond in the phosphine oxide can be reduced to yield the desired phosphine. This two-step process of forming a phosphine oxide followed by reduction is a common strategy to access a wide range of phosphine ligands that might be difficult to synthesize directly.

For instance, dimethyl(phenyl)phosphine oxide is a known intermediate for the synthesis of medicinally relevant building blocks. enamine.net This suggests that this compound could similarly serve as a precursor to dimethyl(p-tolyl)phosphine, a ligand that could be employed in various catalytic reactions. The synthesis of such phosphines is of significant interest for their application in cross-coupling reactions and other transformations. liv.ac.uk

The general scheme for such a transformation would involve the synthesis of this compound, followed by a reduction step to yield the corresponding phosphine. Various reducing agents can be employed for this purpose, with the choice depending on the specific substrate and desired reaction conditions.

Table 1: Potential Synthetic Utility of this compound as an Intermediate

| Intermediate Compound | Potential Target Molecule | Synthetic Transformation | Potential Application of Target Molecule |

| This compound | Dimethyl(p-tolyl)phosphine | Reduction of the P=O bond | Ligand in homogeneous catalysis |

Material Science Applications (e.g., Flame Retardants, Plasticizers, if applicable to the compound itself)

Organophosphorus compounds, and phosphine oxides in particular, are well-established as effective flame retardants and have also been explored as plasticizers for various polymers. ontosight.aimdpi.com

Flame Retardants:

The flame-retardant properties of organophosphorus compounds stem from their ability to interrupt the combustion cycle through various mechanisms in both the gas and condensed phases. mdpi.com In the condensed phase, upon heating, phosphorus-containing compounds can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a char layer. This char layer acts as an insulating barrier, which limits the transfer of heat and combustible gases, thereby suppressing the fire. mdpi.com

In the gas phase, phosphorus-containing radicals can be released during combustion. These radicals can scavenge the highly reactive H• and OH• radicals that propagate the combustion process in the flame, thus acting as a flame inhibitor. ontosight.aimdpi.com

Table 2: General Mechanisms of Action for Phosphine Oxide Flame Retardants

| Phase | Mechanism | Description |

| Condensed Phase | Char Formation | Decomposition to phosphoric acid, which catalyzes the formation of a protective char layer on the polymer surface. mdpi.com |

| Gas Phase | Radical Scavenging | Release of phosphorus-containing radicals that quench H• and OH• radicals, interrupting the combustion chain reaction. ontosight.aimdpi.com |

Plasticizers:

Plasticizers are additives that increase the flexibility and durability of polymers. Organophosphorus compounds have been investigated as plasticizers, often in conjunction with their flame-retardant properties. mdpi.com The introduction of a plasticizer can lower the glass transition temperature (Tg) of a polymer, making it softer and more pliable.

Structure Reactivity and Structure Property Relationships Srr/spr in Dimethylphosphoryl Benzene Systems

Correlation of Electronic Structure with Reactivity Profiles

The electronic structure of 1-(dimethylphosphoryl)-4-methylbenzene is significantly influenced by the dimethylphosphoryl group [-P(O)(CH₃)₂] and the methyl group (-CH₃) attached to the benzene (B151609) ring. The phosphoryl group is a key determinant of the molecule's reactivity. It acts primarily as an electron-withdrawing group through a combination of inductive and resonance effects.

The phosphorus-oxygen double bond in the phosphoryl group is highly polarized, with the oxygen atom bearing a partial negative charge and the phosphorus atom a partial positive charge. This polarity induces a strong negative inductive effect (-I), withdrawing electron density from the benzene ring through the sigma bond framework. This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution reactions. minia.edu.eglibretexts.orgmsu.edu

Resonance effects also play a role, although their nature in phosphoryl-substituted benzenes is a subject of discussion. The potential for pπ-dπ bonding, involving the overlap of the benzene ring's p-orbitals with the vacant d-orbitals of the phosphorus atom, could allow for some degree of electron delocalization. However, computational studies suggest that the contribution of d-orbitals to bonding is less significant than previously thought. The dominant electronic effect of the phosphoryl group is its electron-withdrawing nature. cdnsciencepub.com

The methyl group at the para position, in contrast, is an electron-donating group. It exerts a positive inductive effect (+I) and a positive hyperconjugation effect (+H), both of which push electron density into the benzene ring. This electron donation partially counteracts the deactivating effect of the dimethylphosphoryl group.

The molecular orbital (MO) theory provides a more quantitative picture of the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the reactivity. In substituted benzenes, electron-donating groups raise the HOMO energy, making the molecule a better nucleophile, while electron-withdrawing groups lower the LUMO energy, making it a better electrophile. For this compound, the interplay of the two substituents will modulate the energies of these frontier orbitals, influencing its reactivity profile in various chemical transformations. libretexts.orgmasterorganicchemistry.comlibretexts.org

Impact of Substituent Effects on Reaction Selectivity and Rate

The directing effects of the substituents on the benzene ring are critical in determining the regioselectivity of electrophilic aromatic substitution reactions. Substituents are classified as either ortho-, para-directing or meta-directing.

The methyl group is a well-established ortho-, para-director. Its electron-donating nature stabilizes the arenium ion intermediates formed during electrophilic attack at the ortho and para positions through both inductive and hyperconjugation effects. minia.edu.egucalgary.ca

The dimethylphosphoryl group, being an electron-withdrawing group, is a meta-director. Electron-withdrawing groups deactivate the ortho and para positions more than the meta position, thus directing incoming electrophiles to the meta position. This is because the resonance structures of the arenium ion formed upon ortho or para attack place a positive charge adjacent to the positively polarized phosphorus atom, which is energetically unfavorable.

In this compound, the two substituents are in a para relationship. This leads to a cooperative directing effect. The methyl group activates the positions ortho to it (positions 2 and 6), while the dimethylphosphoryl group directs incoming electrophiles to the positions meta to it (also positions 2 and 6). Therefore, electrophilic substitution is strongly directed to the positions ortho to the methyl group and meta to the dimethylphosphoryl group.

The rate of reaction is also significantly affected by these substituents. As mentioned, the electron-withdrawing dimethylphosphoryl group deactivates the ring, slowing down the rate of electrophilic substitution compared to benzene. Conversely, the electron-donating methyl group activates the ring, increasing the reaction rate. The net effect on the rate will depend on the specific reaction and conditions, but generally, the deactivating effect of the phosphoryl group is expected to be dominant.

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a group. The Hammett constants for the dimethylphosphoryl group and the methyl group can be used to predict their impact on reaction rates.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -CH₃ | -0.07 | -0.17 |

| -P(O)(CH₃)₂ | ~0.35 | ~0.46 |

Note: The Hammett constants for the dimethylphosphoryl group can vary slightly depending on the experimental conditions and the reaction being studied. The values presented here are representative. cdnsciencepub.comviu.caoup.com

Relationship between Molecular Conformation and Chemical Behavior

The three-dimensional arrangement of atoms, or molecular conformation, of this compound can influence its chemical behavior. The key conformational feature is the orientation of the dimethylphosphoryl group relative to the benzene ring.

Rotation around the C-P single bond is possible, and the preferred conformation will be the one that minimizes steric hindrance and maximizes any favorable electronic interactions. The two methyl groups on the phosphorus atom and the benzene ring itself are bulky, and their interactions will influence the rotational barrier around the C-P bond.

The conformation of the dimethylphosphoryl group can affect the extent of any pπ-dπ overlap between the phosphorus d-orbitals and the benzene π-system. While the importance of this type of bonding is debated, certain conformations may be more favorable for such interactions, which could in turn influence the electronic properties and reactivity of the molecule.

Computational studies on similar aryl phosphine (B1218219) oxides suggest that the preferred conformation often involves the phosphoryl oxygen being oriented away from the plane of the benzene ring to minimize steric repulsion. The dihedral angle between the P=O bond and the plane of the benzene ring is a key parameter in describing the conformation.

The conformation of the molecule can also play a role in its interactions with other molecules, such as solvents or reactants in a chemical reaction. For instance, in reactions involving the phosphoryl group itself, its accessibility will be dependent on the molecular conformation.

Development of Theoretical Frameworks for Predicting SRR/SPR

The prediction of structure-reactivity and structure-property relationships (SRR/SPR) in molecules like this compound has been greatly advanced by the development of theoretical and computational chemistry methods.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These methods can be used to calculate a variety of properties that correlate with reactivity, including:

Molecular orbital energies (HOMO and LUMO): As discussed earlier, these are key indicators of a molecule's ability to act as a nucleophile or electrophile.

Atomic charges: The distribution of electron density in the molecule can be calculated, providing insights into the relative reactivity of different sites.

Electrostatic potential maps: These maps visualize the regions of a molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.

Transition state energies: By modeling the transition states of chemical reactions, the activation energies can be calculated, providing a direct measure of the reaction rate.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): QSAR and QSPR models are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. These models often use a combination of theoretical descriptors (calculated from computational chemistry) and empirical parameters (such as Hammett constants) to build predictive models.

For (dimethylphosphoryl)benzene systems, QSAR/QSPR models could be developed to predict properties such as:

Reaction rates for specific transformations.

Regioselectivity in electrophilic substitution reactions.

Physical properties like boiling point or solubility.

The development of these theoretical frameworks allows for the in-silico screening of new compounds and the rational design of molecules with desired properties, reducing the need for extensive experimental work.

| Theoretical Method | Predicted Property | Relevance to SRR/SPR |

| Density Functional Theory (DFT) | Molecular orbital energies, atomic charges, electrostatic potential, transition state energies | Provides fundamental insights into electronic structure and reactivity. |

| Hammett Equation | Reaction rate and equilibrium constants | Quantifies the electronic effects of substituents on reactivity. |

| QSAR/QSPR Models | Biological activity, physical properties, reaction outcomes | Establishes predictive relationships between structure and activity/property. |

By combining experimental data with these powerful theoretical and computational tools, a comprehensive understanding of the structure-reactivity and structure-property relationships in this compound and related compounds can be achieved.

Emerging Research Trends and Future Directions

Development of Stereoselective Synthetic Methodologies for Chiral Analogs

A significant frontier in the chemistry of aryl phosphine (B1218219) oxides, including analogs of 1-(dimethylphosphoryl)-4-methylbenzene, is the development of methods to control the stereochemistry at the phosphorus atom. The creation of P-chiral compounds is of immense interest as they are widely used as chiral ligands in asymmetric catalysis. nih.govacs.org Emerging research focuses on moving beyond classical resolution techniques to more efficient catalytic enantioselective methods.

Key strategies that represent the future of synthesizing chiral analogs include:

Catalytic Asymmetric Desymmetrization: This approach involves the enantioselective reaction of a prochiral phosphine oxide derivative. For instance, novel biscinchona alkaloid catalysts have been successfully used in the desymmetrization of bis(2-hydroxyphenyl)phosphine oxides through asymmetric allylic alkylation, yielding P-stereogenic products with high enantioselectivity (up to 98.5:1.5 e.r.). nih.govrsc.org Similarly, Cu(I)-catalyzed azide-alkyne cycloaddition using chiral ligands has been employed to desymmetrize prochiral diethynylphosphine oxides. rsc.org

Asymmetric C-P Coupling and C-H Arylation: Transition-metal catalysis is a powerful tool for creating P-chiral centers. Methods such as the enantioselective C-H arylation of phosphine oxides using iridium(III) complexes with chiral cyclopentadienyl (B1206354) (Cpx) ligands have been reported to produce P-chiral biaryl phosphine oxides in excellent yields and enantioselectivities. epfl.ch Other notable methods include the copper-catalyzed enantioselective arylation of secondary phosphine oxides with diaryliodonium salts and palladium-catalyzed kinetic resolution of racemic secondary phosphine oxides. acs.orgsci-hub.se

Chiral Auxiliary-Based Synthesis: This established but continually refined strategy involves the temporary attachment of a chiral auxiliary to the phosphorus center to direct the stereoselective introduction of substituents. Highly diastereoselective formation of P-chiral oxazolidinones, followed by displacement with Grignard reagents, has proven to be a highly efficient route to phosphine oxides with enantiomeric ratios greater than 98:2. acs.orgresearchgate.net

Table 1: Comparison of Modern Enantioselective Methods for P-Chiral Phosphine Oxide Synthesis

| Methodology | Catalyst/Auxiliary System | Key Feature | Reported Enantiomeric Ratio (e.r.) |

| Asymmetric Allylic Alkylation | Biscinchona Alkaloid | Desymmetrization of bisphenols | Up to 98.5 : 1.5 |

| Asymmetric C-H Arylation | Chiral Cp*Ir(III) Complex | Desymmetrization via C-H activation | Excellent enantioselectivities |

| Auxiliary-Based Displacement | Chiral Oxazolidinone | Diastereoselective intermediate formation | >98:2 |

| Cu-Catalyzed Arylation | Cu(I) / Chiral Ligand | Arylation with diaryliodonium salts | High enantioselectivity |

| Kinetic Resolution | Pd / Chiral Ligand | Asymmetric P-C coupling of racemic SPOs | >90% ee |

Exploration of Novel Catalytic and Material Science Applications

The unique electronic properties of the phosphoryl group in this compound make it and its derivatives attractive candidates for roles in catalysis and advanced materials.

In catalysis , aryl phosphine oxides are versatile molecules. While tertiary phosphine oxides are generally stable, they can serve as pre-ligands or stabilizing agents. For example, triphenylphosphine (B44618) oxide has been used as a stabilizing ligand in palladium-catalyzed cross-coupling reactions, preventing catalyst decomposition and leading to faster, more reproducible outcomes. nih.gov Secondary phosphine oxides, which exist in tautomeric equilibrium with phosphinous acids, are ideal, air-stable precursors for active phosphinous acid ligands used in a variety of C-C, C-N, and C-S bond-forming reactions. researchgate.netcapes.gov.br Furthermore, chiral phosphine oxides are emerging as effective Lewis base organocatalysts, capable of activating silicon-based reagents in stereoselective reactions. researchgate.net A recent review highlights the broad catalytic utility of metal complexes based on phosphine oxides in reactions ranging from polymerization to hydrogenation and cyclization. bohrium.com

In material science , the phosphine oxide moiety is a valuable functional group for designing new materials. purdue.edu Its high polarity and ability to act as a strong hydrogen bond acceptor are key attributes. There is a burgeoning interest in incorporating phosphine oxide groups into the organic linkers used to construct Metal-Organic Frameworks (MOFs). rsc.orgmdpi.com While not yet demonstrated for this compound specifically, functionalized analogs could be designed to act as pillars or struts in MOFs, creating materials with tailored porosity and active sites for applications in gas separation, storage, and heterogeneous catalysis. researchgate.net Additionally, some phosphine oxides are known to function as photoinitiators for radical polymerization in the preparation of advanced polymer materials. wikipedia.org

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry is becoming an indispensable tool for accelerating research into organophosphorus compounds. For molecules like this compound, computational modeling offers predictive insights that can guide experimental work.

Predictive Chemistry: Techniques like Density Functional Theory (DFT) are used to calculate the electronic structure, molecular orbitals, and reaction energetics. This allows researchers to understand reaction mechanisms, predict the reactivity of different sites on the molecule, and rationalize the outcomes of catalytic cycles involving phosphine oxide ligands. researchgate.net

Rational Design: Molecular docking simulations can predict how phosphine oxide-containing molecules might bind to biological targets like enzymes, which is crucial for medicinal chemistry applications. researchgate.netnih.gov Beyond biology, these models can help in the rational design of new catalysts and materials. For instance, machine learning (ML) and chemoinformatics workflows are being developed to design novel organophosphorus molecules with specific desired properties, such as high catalytic activity or low toxicity. researchgate.net These models learn from large datasets of existing compounds to predict the properties of new, computationally designed structures.

Investigation of Supramolecular Assembly and Crystal Engineering based on Phosphoryl Interactions

The phosphoryl group (P=O) is a dominant feature of this compound and a powerful tool for controlling molecular organization in the solid state. The P=O bond is highly polar, with a significantly nucleophilic oxygen atom that acts as a strong hydrogen bond acceptor. acs.org This property is central to two interconnected fields:

Supramolecular Assembly: This field explores the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. The phosphoryl group's ability to form strong hydrogen bonds and other weak interactions allows it to act as a reliable "supramolecular synthon"—a structural unit that can be used to predictably guide the assembly of molecules into complex architectures like chains, sheets, or three-dimensional networks.

Crystal Engineering: This is the design and synthesis of crystalline solids with desired physical and chemical properties. By understanding and controlling the intermolecular interactions involving the phosphoryl group, researchers can aim to dictate the crystal packing of this compound analogs. This control is fundamental to engineering materials with specific properties, such as optimized optical behavior, solubility, or catalytic activity in the solid state.

Integration with High-Throughput Experimentation and Data Science in Chemical Research

The future of chemical research on compounds like this compound will be heavily influenced by the integration of automation and data science.

High-Throughput Experimentation (HTE): HTE platforms use robotics and miniaturization to perform hundreds or thousands of chemical reactions in parallel. This technology is particularly valuable for optimizing the synthesis of aryl phosphine oxides and their chiral analogs. It allows for the rapid screening of vast arrays of catalysts, ligands, solvents, and bases to quickly identify the optimal conditions for a given transformation, such as a palladium-catalyzed C-P coupling reaction. This dramatically accelerates the discovery of new synthetic routes and the optimization of existing ones.

Data Science in Chemistry: HTE generates massive datasets that are ideal for data science and machine learning applications. By analyzing the results of thousands of experiments, ML algorithms can identify complex relationships between reaction components and outcomes (e.g., yield, enantioselectivity). This knowledge can be used to build predictive models that guide future experiments, reducing the amount of trial-and-error required and enabling a more rational, data-driven approach to chemical research. This synergy between HTE and data science creates a powerful cycle of design, experimentation, and discovery. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 1-(Dimethylphosphoryl)-4-methylbenzene in a laboratory setting?

The synthesis of this compound typically involves phosphorylation of a pre-functionalized toluene derivative. A common approach is the reaction of 4-methylbenzene derivatives with dimethylphosphoryl chloride under anhydrous conditions. For example:

- Step 1 : React 4-methylbenzyl chloride with dimethylphosphine oxide in the presence of a base (e.g., triethylamine) to form the phosphorylated intermediate.

- Step 2 : Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (see Analytical Methods below).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Key analytical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Methyl groups on the benzene ring appear as a singlet at δ ~2.3 ppm. The dimethylphosphoryl group shows a split peak for P-CH3 at δ ~1.5 ppm (J = 10–15 Hz).

- ³¹P NMR : A singlet at δ ~25–30 ppm confirms the phosphoryl group .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to C9H13O2P (exact mass: 184.06 g/mol).

Q. What are the primary chemical reactivity patterns observed in this compound under standard conditions?

The dimethylphosphoryl group is electron-withdrawing, directing electrophilic substitution to the para position. Reactivity includes: